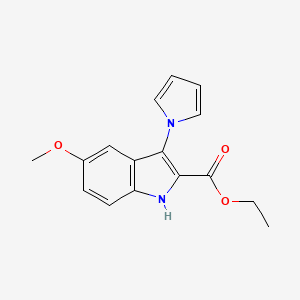
Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a compound that belongs to the class of organic compounds known as indoles. Indoles and their derivatives are of significant interest due to their presence in many natural products and pharmaceuticals. The compound features a methoxy group attached to an indole ring, which is further substituted with a pyrrole moiety and an ethyl ester group.
Synthesis Analysis
The synthesis of indole derivatives can be approached through various methods. For instance, a synthetic application involving the acylation of ethyl pyrrole-2-carboxylate has been developed to produce indole compounds with functionalized benzene moieties . Another method includes a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, which could potentially be adapted for the synthesis of related indole derivatives . Additionally, a synthesis route for 5H-pyrido[4, 3-b]indole derivatives based on 1-hydroxyindole chemistry has been reported, which may offer insights into the synthesis of complex indole structures .
Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated using X-ray crystallography and computational methods. For example, the crystal structure of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, has been solved, revealing the planarity of the pyrrolic ring and the angles it forms with substituent groups . Quantum chemical calculations, such as density functional theory (DFT), can provide optimized geometrical parameters that are in good agreement with experimental data .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including esterification, acylation, and catalytic transformations. The reactivity of these molecules can be influenced by the presence of substituents, which can affect the electron density and steric hindrance around the reactive centers. For instance, the esterification of 5-methoxyindole-2-carboxylic acid to produce methyl 5-methoxy-1H-indole-2-carboxylate demonstrates the potential for modifying the indole core .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be characterized using spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR. These methods provide information on vibrational modes, electronic transitions, and the magnetic environment of the molecule. Computational studies, including NBO analysis and MEP analysis, can reveal the stability, charge distribution, and reactive sites of the molecule. Additionally, the NLO properties can be assessed through polarizability and hyperpolarizability calculations .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Research has demonstrated various synthesis methods for compounds similar to Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate. For instance, Murakami et al. (1988) described the synthesis of ethyl 9-methoxy-1H-benz[f]indole-2-carboxylate, highlighting a method involving Friedel–Crafts acylation and selective N-debenzylation (Murakami, Watanabe, & Ishii, 1988). Tani et al. (1996) developed a new strategy for indole synthesis starting from ethyl pyrrole-2-carboxylate, which is relevant to the synthesis of similar compounds (Tani, Ariyasu, Ohtsuka, Koga, Ogawa, Yokoyama, & Murakami, 1996).
Photophysical Behavior : A study by Bozkurt and Doğan (2018) investigated the photophysical properties of a 4-aza-indole derivative, a compound structurally related to Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate. They found unique solvatochromism behavior, suggesting potential applications in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Antiviral Research : Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates and evaluated their anti-hepatitis B virus (HBV) activities. Although not the same compound, the structure is closely related, indicating potential antiviral applications of similar indole derivatives (Zhao, Zhao, Chai, & Gong, 2006).
Antimicrobial Properties : Hublikar et al. (2019) studied novel pyrrole derivatives, which share a similar structural motif with Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate, for their antimicrobial activities. The results indicated significant antibacterial and antifungal properties, suggesting that similar compounds might have comparable effects (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-methoxy-3-pyrrol-1-yl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-3-21-16(19)14-15(18-8-4-5-9-18)12-10-11(20-2)6-7-13(12)17-14/h4-10,17H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVJSNOSHWVLKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


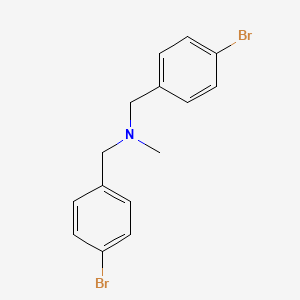
![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)

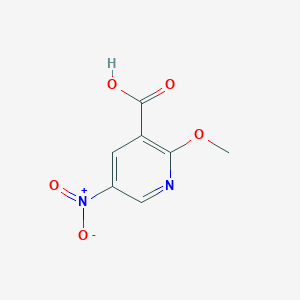
![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)

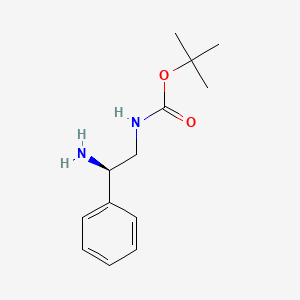
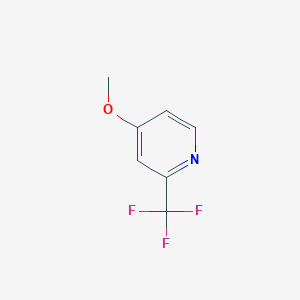
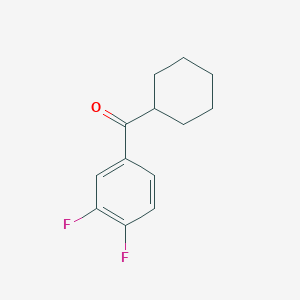
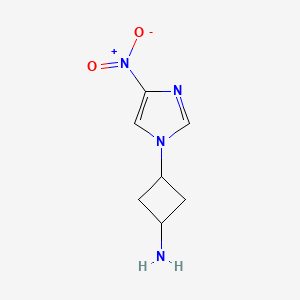
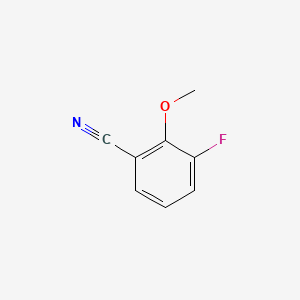
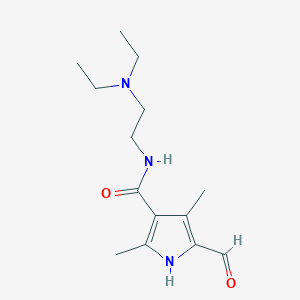
![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)